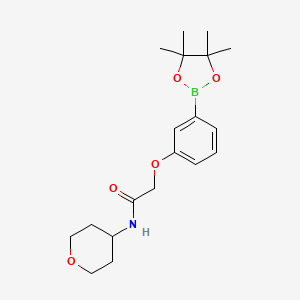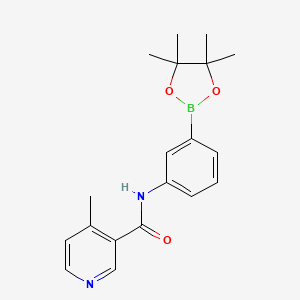![molecular formula C13H9ClN2 B8162735 3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162735.png)
3-Amino-3'-chloro-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 3-position, a chloro group at the 3’-position, and a carbonitrile group at the 2-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Halogenation: The biphenyl compound is halogenated to introduce a chloro group at the desired position using reagents like thionyl chloride.
Cyanation: The biphenyl compound is then subjected to cyanation to introduce the carbonitrile group using reagents like copper(I) cyanide.
Industrial Production Methods
In industrial settings, the production of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
化学反应分析
Types of Reactions
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxide can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- 3-Amino-4’-chloro-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-3’-bromo-[1,1’-biphenyl]-2-carbonitrile
- 3-Amino-3’-fluoro-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3-Amino-3’-chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the amino, chloro, and carbonitrile groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the chloro group at the 3’-position may enhance its reactivity in substitution reactions, while the carbonitrile group at the 2-position may influence its electronic properties and interactions with biological targets.
属性
IUPAC Name |
2-amino-6-(3-chlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-4-1-3-9(7-10)11-5-2-6-13(16)12(11)8-15/h1-7H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDBSHEUROSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162702.png)
![3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162708.png)
![3-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162715.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162721.png)
![3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162723.png)
![3-Amino-4'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162729.png)
![3-Amino-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8162739.png)
